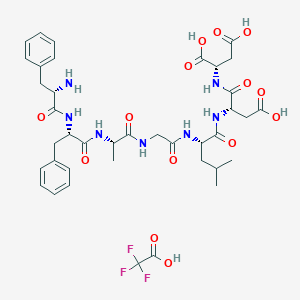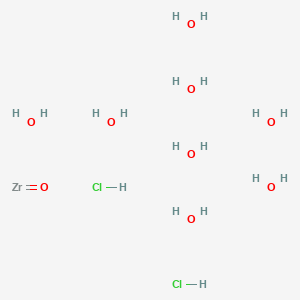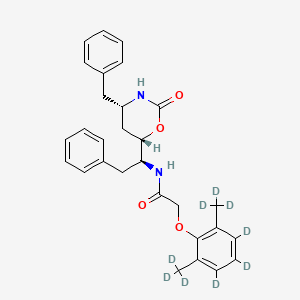
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: is a derivative of Lopinavir, a well-known HIV protease inhibitor. This compound is often used in research related to antiviral and antiretroviral therapies, particularly in the context of HIV and COVID-19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves multiple steps, starting from the parent compound, LopinavirSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and COVID-19.
Industry: Utilized in the development of new antiviral drugs
Mécanisme D'action
The mechanism of action of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves inhibiting the activity of HIV protease, an enzyme critical for the viral lifecycle. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lopinavir: The parent compound, also an HIV protease inhibitor.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action.
Uniqueness
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to its parent compound .
Propriétés
Formule moléculaire |
C29H32N2O4 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D |
Clé InChI |
XAMVJQYRFDXGPR-JIKUYRBXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
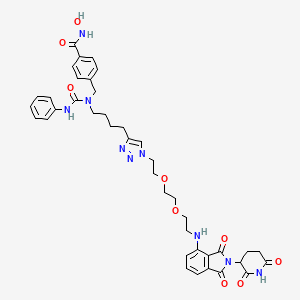

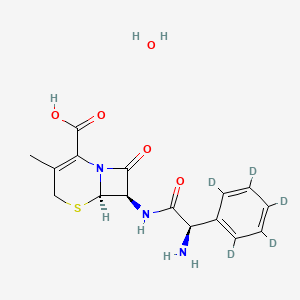
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
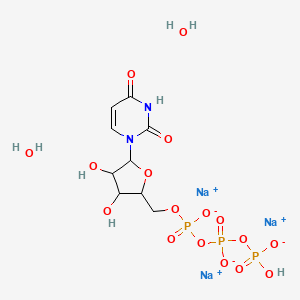
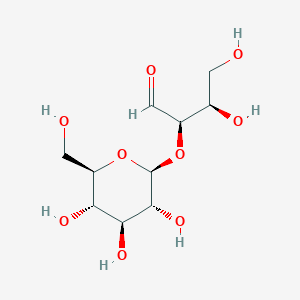
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
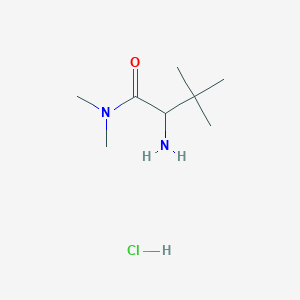
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
